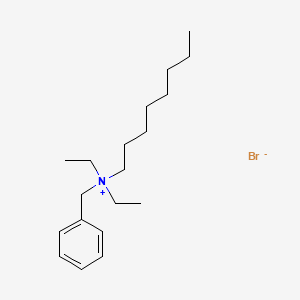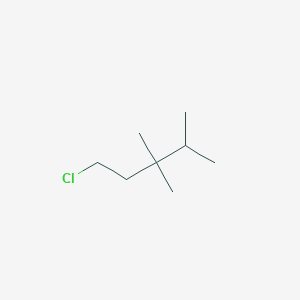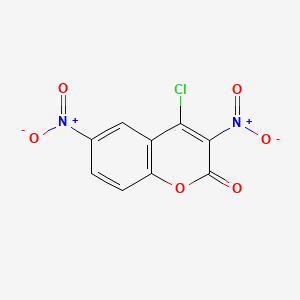
N-(3-Ethylphenyl)-N~2~-(3-methoxyphenyl)-2-methylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethylphenyl)-N~2~-(3-methoxyphenyl)-2-methylalaninamide is an organic compound with a complex structure that includes both ethyl and methoxy substituents on a phenyl ring, as well as a methylalaninamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylphenyl)-N~2~-(3-methoxyphenyl)-2-methylalaninamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure are critical factors in scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Ethylphenyl)-N~2~-(3-methoxyphenyl)-2-methylalaninamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or radical initiators.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-(3-Ethylphenyl)-N~2~-(3-methoxyphenyl)-2-methylalaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(3-Ethylphenyl)-N~2~-(3-methoxyphenyl)-2-methylalaninamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Methylphenyl)-N~2~-(3-methoxyphenyl)-2-methylalaninamide
- N-(3-Ethylphenyl)-N~2~-(4-methoxyphenyl)-2-methylalaninamide
Uniqueness
N-(3-Ethylphenyl)-N~2~-(3-methoxyphenyl)-2-methylalaninamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methoxy groups on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from similar compounds.
Propriétés
Numéro CAS |
90304-67-9 |
|---|---|
Formule moléculaire |
C19H24N2O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-(3-ethylphenyl)-2-(3-methoxyanilino)-2-methylpropanamide |
InChI |
InChI=1S/C19H24N2O2/c1-5-14-8-6-9-15(12-14)20-18(22)19(2,3)21-16-10-7-11-17(13-16)23-4/h6-13,21H,5H2,1-4H3,(H,20,22) |
Clé InChI |
LREIVSXPZMEOFN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate](/img/structure/B14367463.png)
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)

![Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate](/img/structure/B14367471.png)


![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)


![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)
![5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B14367534.png)

